strontium;oxalate;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

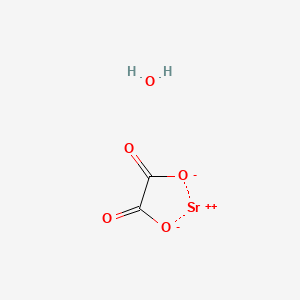

Strontium oxalate hydrate is a chemical compound with the formula SrC₂O₄·nH₂O. It is a white, crystalline powder that is insoluble in water. Strontium oxalate can exist in both hydrated and anhydrous forms. The compound is known for its use in pyrotechnics, where it produces a red flame upon decomposition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Strontium oxalate hydrate can be synthesized through the reaction of strontium salts with oxalic acid. The general reaction involves mixing a strontium salt, such as strontium chloride or strontium nitrate, with oxalic acid in an aqueous solution. The reaction precipitates strontium oxalate, which can then be filtered and dried to obtain the hydrated form .

[ \text{SrCl}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{SrC}_2\text{O}_4 \cdot n\text{H}_2\text{O} + 2\text{HCl} ]

Industrial Production Methods

In industrial settings, strontium oxalate hydrate is typically produced through a similar precipitation method. The process involves the controlled addition of oxalic acid to a solution containing strontium ions. The resulting precipitate is then collected, washed, and dried. The concentration of oxalic acid and the reaction conditions, such as temperature and pH, can be adjusted to control the hydration level of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Strontium oxalate hydrate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions.

-

Thermal Decomposition: : When heated, strontium oxalate decomposes to form strontium oxide, carbon dioxide, and carbon monoxide . [ \text{SrC}_2\text{O}_4 \rightarrow \text{SrO} + \text{CO}_2 + \text{CO} ]

-

Acid-Base Reactions: : Strontium oxalate is insoluble in acetic acid but dissolves in stronger mineral acids like hydrochloric acid . [ \text{SrC}_2\text{O}_4 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{H}_2\text{C}_2\text{O}_4 ]

Common Reagents and Conditions

Thermal Decomposition: Typically conducted at temperatures above 200°C.

Acid-Base Reactions: Strong mineral acids like hydrochloric acid are used to dissolve strontium oxalate.

Major Products Formed

Thermal Decomposition: Strontium oxide, carbon dioxide, and carbon monoxide.

Acid-Base Reactions: Strontium chloride and oxalic acid.

Applications De Recherche Scientifique

Strontium oxalate hydrate has various applications in scientific research:

Mécanisme D'action

The mechanism of action of strontium oxalate hydrate primarily involves its decomposition and interaction with other compounds:

Thermal Decomposition: Upon heating, strontium oxalate decomposes to form strontium oxide, which can further react with other compounds to produce various effects, such as the red flame in pyrotechnics.

Acid-Base Reactions: In the presence of strong acids, strontium oxalate dissolves, releasing strontium ions that can participate in various biochemical and industrial processes.

Comparaison Avec Des Composés Similaires

Strontium oxalate hydrate can be compared with other metal oxalates, such as:

Calcium Oxalate: Similar in structure but more commonly found in biological systems, such as kidney stones.

Barium Oxalate: Used in pyrotechnics like strontium oxalate but produces a green flame instead of red.

Magnesium Oxalate: Less commonly used in industrial applications but studied for its coordination chemistry.

Strontium oxalate hydrate is unique in its ability to produce a red flame in pyrotechnics, making it a valuable compound in this industry .

Propriétés

Formule moléculaire |

C2H2O5Sr |

|---|---|

Poids moléculaire |

193.65 g/mol |

Nom IUPAC |

strontium;oxalate;hydrate |

InChI |

InChI=1S/C2H2O4.H2O.Sr/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H2;/q;;+2/p-2 |

Clé InChI |

PZUKVOYOCQDYEL-UHFFFAOYSA-L |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].O.[Sr+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)

![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)

![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)

![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)